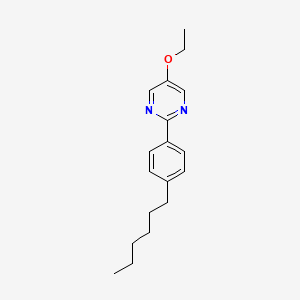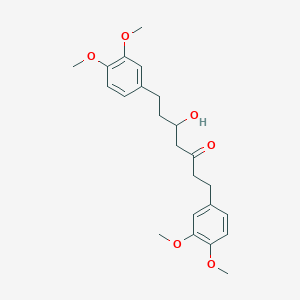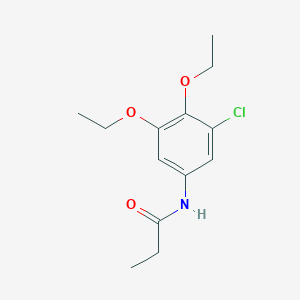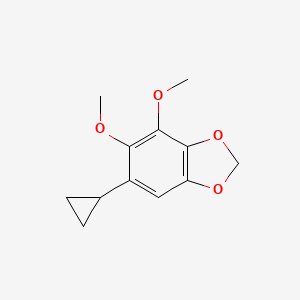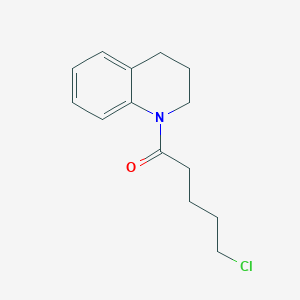methyl}benzoate CAS No. 92997-43-8](/img/structure/B14359060.png)
Ethyl 2-{[(E)-phenyldiazenyl](2-phenylhydrazinylidene)methyl}benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-{(E)-phenyldiazenylmethyl}benzoate is a complex organic compound that belongs to the class of esters. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular compound is characterized by its unique structure, which includes a phenyldiazenyl group and a phenylhydrazinylidene group attached to a benzoate ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{(E)-phenyldiazenylmethyl}benzoate typically involves the reaction of ethyl benzoate with appropriate diazonium salts and hydrazine derivatives. The reaction conditions often require an acidic or basic catalyst to facilitate the formation of the ester bond. The process may involve multiple steps, including the formation of intermediate compounds that are subsequently converted to the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-purity reagents and controlled reaction conditions ensures the consistent quality and yield of the product. The process may also include purification steps such as distillation or recrystallization to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-{(E)-phenyldiazenylmethyl}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce corresponding amines or alcohols.
Applications De Recherche Scientifique
Ethyl 2-{(E)-phenyldiazenylmethyl}benzoate has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Ethyl 2-{(E)-phenyldiazenylmethyl}benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl benzoate: A simpler ester with similar structural features but lacking the phenyldiazenyl and phenylhydrazinylidene groups.
Methyl benzoate: Another ester with a similar benzoate structure but with a methyl group instead of an ethyl group.
Phenylhydrazine: A related compound with a similar hydrazine structure but without the ester linkage.
Uniqueness
Ethyl 2-{(E)-phenyldiazenylmethyl}benzoate is unique due to its combination of functional groups, which confer specific chemical and biological properties
Propriétés
Numéro CAS |
92997-43-8 |
|---|---|
Formule moléculaire |
C22H20N4O2 |
Poids moléculaire |
372.4 g/mol |
Nom IUPAC |
ethyl 2-(N'-anilino-N-phenyliminocarbamimidoyl)benzoate |
InChI |
InChI=1S/C22H20N4O2/c1-2-28-22(27)20-16-10-9-15-19(20)21(25-23-17-11-5-3-6-12-17)26-24-18-13-7-4-8-14-18/h3-16,23H,2H2,1H3 |
Clé InChI |
RHGKPWDFQHUPKV-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC=CC=C1C(=NNC2=CC=CC=C2)N=NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



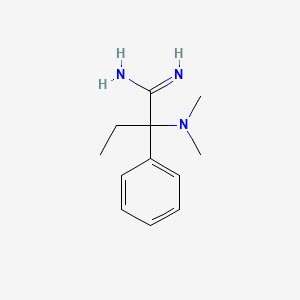


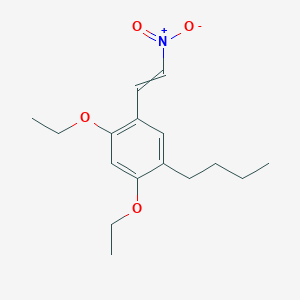
![5-[4-(Dimethylamino)phenyl]-3-methylpenta-2,4-dienal](/img/structure/B14359014.png)
![2-Hydroxy-4-[(iodoacetyl)(methyl)amino]benzoic acid](/img/structure/B14359030.png)
![Ethanone, 1-(2,4-dimethoxyphenyl)-2-[4-(diphenylmethyl)-1-piperazinyl]-](/img/structure/B14359039.png)
